molecular formula C21H26N4O7S · C12H23N B612920 (2S)-5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;N-cyclohexylcyclohexanamine CAS No. 58810-11-0

(2S)-5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;N-cyclohexylcyclohexanamine

Cat. No.: B612920
CAS No.: 58810-11-0
M. Wt: 659.85
InChI Key:
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Description

(2S)-5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;N-cyclohexylcyclohexanamine: is a synthetic peptide derivative commonly used in biochemical research. It is a substrate for various proteases, particularly cathepsin B, a lysosomal cysteine protease involved in intracellular protein degradation. This compound is valuable for studying enzyme kinetics and protease activity in various biological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;N-cyclohexylcyclohexanamine involves the protection of the arginine side chain and the coupling of the protected arginine to a suitable resin. The synthesis typically follows these steps:

    Protection of Arginine: The guanidino group of arginine is protected using a suitable protecting group such as 4-methoxybenzenesulfonyl (Mbs).

    Coupling to Resin: The protected arginine is coupled to a resin using standard peptide coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection and Cleavage: The protecting groups are removed, and the peptide is cleaved from the resin using a suitable cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: (2S)-5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;N-cyclohexylcyclohexanamine undergoes hydrolysis in the presence of proteases like cathepsin B, resulting in the cleavage of the peptide bond.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfur-containing Mbs group.

    Substitution: Substitution reactions can occur at the arginine side chain, particularly involving the guanidino group.

Common Reagents and Conditions:

    Hydrolysis: Enzymatic hydrolysis using cathepsin B at an optimal pH of 6.0.

    Oxidation: Oxidizing agents like hydrogen peroxide can be used.

    Reduction: Reducing agents like dithiothreitol (DTT) can be employed.

Major Products:

    Hydrolysis: Cleavage products include smaller peptide fragments and free amino acids.

    Oxidation and Reduction: Oxidized or reduced forms of the peptide.

Scientific Research Applications

Chemistry:

    Enzyme Kinetics: (2S)-5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;N-cyclohexylcyclohexanamine is used to study the kinetics of proteases like cathepsin B, providing insights into enzyme activity and specificity.

Biology:

    Cell Biology: The compound is used to investigate the role of proteases in cellular processes, including protein degradation and signal transduction.

Medicine:

    Disease Research: this compound is employed in research on diseases involving protease dysregulation, such as cancer and neurodegenerative disorders.

Industry:

    Drug Development: The compound is used in the development of protease inhibitors and other therapeutic agents.

Mechanism of Action

Mechanism: (2S)-5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;N-cyclohexylcyclohexanamine acts as a substrate for proteases like cathepsin B. The enzyme cleaves the peptide bond, releasing the Mbs group and generating a measurable signal. This allows researchers to quantify enzyme activity and study the enzyme’s role in various biological processes.

Molecular Targets and Pathways:

    Target: Cathepsin B and other proteases.

    Pathways: Involved in protein degradation, signal transduction, and cellular homeostasis.

Comparison with Similar Compounds

    Z-Arg-Arg-AMC: Another substrate for cathepsin B, used for similar applications but with different fluorescent properties.

    Z-Phe-Arg-AMC: A substrate for various proteases, including cathepsin B, with different specificity and applications.

Uniqueness: (2S)-5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;N-cyclohexylcyclohexanamine is unique due to its specific protecting group (Mbs) and its suitability for studying cathepsin B activity over a broad pH range. This makes it particularly valuable for research involving protease activity in different cellular environments.

Properties

IUPAC Name

(2S)-5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;N-cyclohexylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O7S.C12H23N/c1-31-16-9-11-17(12-10-16)33(29,30)25-20(22)23-13-5-8-18(19(26)27)24-21(28)32-14-15-6-3-2-4-7-15;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-4,6-7,9-12,18H,5,8,13-14H2,1H3,(H,24,28)(H,26,27)(H3,22,23,25);11-13H,1-10H2/t18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFJUFKMGZAOPA-FERBBOLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)N.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2)N.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H49N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718550
Record name (E)-N~5~-{Amino[(4-methoxybenzene-1-sulfonyl)amino]methylidene}-N~2~-[(benzyloxy)carbonyl]-L-ornithine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

659.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58810-11-0
Record name L-Ornithine, N5-[imino[[(4-methoxyphenyl)sulfonyl]amino]methyl]-N2-[(phenylmethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58810-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-N~5~-{Amino[(4-methoxybenzene-1-sulfonyl)amino]methylidene}-N~2~-[(benzyloxy)carbonyl]-L-ornithine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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